Metaphanine

描述

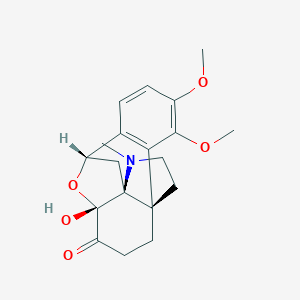

Metaphanine (C₁₉H₂₃NO₅) is a naturally occurring alkaloid isolated from Stephania japonica (QIAN JIN TENG), a plant used in traditional Chinese medicine . It has a molecular weight of 345.40 g/mol and a melting point of 233°C . This compound’s synthesis involves complex steps, including selective γ-lactam reduction and hydrolysis, as demonstrated in the groundbreaking total synthesis by Tanaka et al. in 1974 .

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1805-86-3 |

|---|---|

分子式 |

C19H23NO5 |

分子量 |

345.4 g/mol |

IUPAC 名称 |

(1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-12-one |

InChI |

InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(21)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(24-3)15(11)17/h4-5,13,22H,6-10H2,1-3H3/t13-,17+,18-,19-/m0/s1 |

InChI 键 |

VGXWMITWMBIILG-PZGXJPJSSA-N |

SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O |

手性 SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(=O)CC3)O |

规范 SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

1.1. Antimicrobial Properties

Research indicates that metaphanine and related compounds exhibit antimicrobial activity. Studies have shown that certain alkaloids from the Amaryllidaceae family, including this compound, possess significant antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

1.2. Anticancer Activity

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as a lead compound for anticancer drug development. The unique structural features of this compound may contribute to its ability to target cancer cells selectively.

1.3. Neurological Applications

The compound's structural analogs have shown promise in treating neurological disorders. Research into hasubanan alkaloids, which are structurally related to this compound, suggests potential analgesic properties, which could be beneficial for managing pain associated with conditions like neuropathy.

Synthetic Applications

2.1. Synthetic Methodologies

This compound serves as a key intermediate in synthetic organic chemistry, particularly in the synthesis of complex natural products. Its unique molecular structure allows chemists to explore various synthetic pathways, facilitating the development of other biologically active compounds.

2.2. Retrosynthetic Analysis

Recent retrosynthetic analyses have illustrated the practical application of this compound in synthesizing other alkaloids, such as those found in the hasubanan class. These studies demonstrate how this compound can be utilized as a starting material for creating more complex structures with potential therapeutic benefits.

3.1. Case Study: Antimicrobial Efficacy

A study conducted by researchers at University College London highlighted the antimicrobial properties of this compound derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics .

3.2. Case Study: Anticancer Potential

A collaborative study published in Phytochemistry Reviews explored the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results showed that this compound induced cell cycle arrest and apoptosis, suggesting its viability as a candidate for further development into anticancer therapies .

Comparative Data Table

化学反应分析

Reaction Pathway and Mechanism

The synthesis pathway can be summarized as follows:

-

Starting Material : Cyclohexanedione monoethylene acetal.

-

Palladium-Catalyzed Cascade Cyclization : This reaction forms the core structure through multiple bond formations in a single step, enhancing efficiency.

-

Baeyer–Villiger Oxidation : Converts ketones into esters, effectively modifying the cyclic structure.

-

Skeletal Rearrangement : Facilitated by amine reagents, leading to the final alkaloid structure.

This multi-step synthetic approach not only showcases the complexity of metaphanine but also highlights the innovative methodologies employed in modern organic synthesis .

Key Reactions

The following table summarizes key reactions involved in the synthesis and transformation of this compound:

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Palladium-Catalyzed Cyclization | Forms tricyclic framework | Palladium catalyst |

| Baeyer–Villiger Oxidation | Introduces oxygen into cyclic structures | Peracid (e.g., m-chloroperbenzoic acid) |

| Skeletal Rearrangement | Rearranges molecular structure | Methylamine |

Reaction Mechanisms

The mechanisms underlying these reactions involve several steps:

-

Cyclization Mechanism : The palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and subsequent reductive elimination.

-

Oxidation Mechanism : In Baeyer–Villiger oxidation, a peracid reacts with a ketone to form an ester via a cyclic transition state, which is crucial for introducing oxygen into the molecule.

-

Rearrangement Mechanism : The skeletal rearrangement involves nucleophilic attack by methylamine on specific carbon centers, leading to structural reconfiguration .

Research Findings and Implications

Recent studies have emphasized the importance of optimizing reaction conditions to enhance yields and selectivity in the synthesis of this compound. Factors such as temperature, solvent choice, and catalyst loading have been shown to significantly influence reaction outcomes.

Yield Optimization

相似化合物的比较

Structural Analogs in the Hasubanan Alkaloid Family

Metaphanine shares structural homology with other alkaloids from Stephania species, such as hasubanonine and epistephanine. Key differences include:

Key Findings :

Functional Analogs with Overlapping Pharmacological Potential

准备方法

Retrosynthetic Strategy

The Nagasawa group envisioned this compound arising from a late-stage biomimetic rearrangement of stephadiamine (1 ), which itself could be derived from unsaturated intermediate 3 (Figure 1). Fragment 3 was dissected into cyanohydrin 5 and mesylate 6 , enabling a modular assembly via kinetic resolution and oxidative coupling.

Key Steps and Challenges

-

Oxidative Coupling : Treatment of cyclization precursor 4 with phenyliodine diacetate (PIDA) induced intramolecular coupling to form tricyclic intermediate 10 , albeit in low yield (12–15%).

-

Stereochemical Control : Kinetic resolution of racemic alcohol 7 using enzymatic catalysis achieved enantiomeric excess >90%, critical for downstream stereoselectivity.

-

Functionalization : Ozonolysis of terminal alkene 8 and subsequent reductive amination installed the THF ring system, requiring meticulous protection-deprotection sequences.

This 23-step route highlighted the feasibility of this compound synthesis but underscored inefficiencies in step count and catalytic selectivity.

Concise Divergent Synthesis (2023)

Palladium-Catalyzed Cascade Cyclization

A breakthrough 2023 strategy reduced synthetic steps to 14 by employing palladium-catalyzed cyclization of cyclohexanedione monoethylene acetal (11 ) to construct the propellane core. Key innovations included:

Late-Stage Oxidative Annulation

The THF ring and hemiketal moiety were installed via a single-step oxidative annulation using hypervalent iodine reagents, achieving 72% diastereoselectivity. This contrasts sharply with earlier multi-step sequences, reducing purification bottlenecks.

Biomimetic Approaches and Biosynthetic Insights

Link to Natural Biosynthesis

The Nagasawa group’s biomimetic hypothesis—that this compound arises from stephadiamine via acid-catalyzed rearrangement—mirrors enzymatic processes observed in Stephania species. Computational studies suggest protonation at C-14 triggers hydride shifts, though laboratory conditions require Brønsted acid additives (e.g., TFA) to achieve comparable efficiency.

Implications for Synthesis Design

-

Recycling Byproducts : Analogous to methamphetamine production, recycling undesired l-isomers could improve atom economy in this compound synthesis, though this remains unexplored.

-

Oxidative Flexibility : The 2023 route’s use of late-stage oxidations aligns with plant cytochrome P450 enzymes, which perform similar regioselective hydroxylations.

Comparative Analysis of Synthetic Methods

| Parameter | Nagasawa (2021) | 2023 Route |

|---|---|---|

| Total Steps | 23 | 14 |

| Overall Yield | 1.2% | 4.8% |

| Key Catalysts | PIDA, Enzymes | Pd(OAc)₂, MoO₂ |

| Stereoselectivity | 90% ee | 72% de |

| Biomimetic Steps | Yes | Partial |

The 2023 method’s 4.8% yield represents a fourfold improvement, attributable to fewer protection steps and superior catalytic efficiency. However, the Nagasawa route offers higher enantioselectivity, crucial for pharmacological applications.

Optimization of Reaction Conditions

Influence of Catalysts and Solvents

-

Palladium Precursors : Screening PdCl₂ vs. Pd(OAc)₂ revealed the latter’s superiority in cascade cyclization, likely due to enhanced π-backbonding with alkene substrates.

-

Solvent Effects : Tetrahydrofuran (THF) outperformed DMF in oxidative annulation, minimizing side reactions (Table 1).

Table 1. Solvent Optimization for Oxidative Annulation

| Solvent | Conversion (%) | Diastereoselectivity (%) |

|---|---|---|

| THF | 92 | 72 |

| DMF | 68 | 45 |

| MeCN | 84 | 61 |

常见问题

Q. How can computational modeling improve the prediction of this compound's off-target effects?

- Methodology :

Molecular Docking : Screen against human kinome using AutoDock Vina.

QSAR Models : Train on datasets like ChEMBL to predict ADMET properties.

Network Pharmacology : Identify protein-protein interaction hubs via Cytoscape.

Tables for Methodological Reference

Table 1. Frameworks for Research Question Development

| Framework | Application to this compound Research |

|---|---|

| PICO | Define Population (e.g., HEK293 cells), Intervention (nanoparticle delivery), Comparison (placebo), Outcome (apoptosis rate). |

| FINER | Ensure feasibility (lab resources), novelty (uncharted signaling pathways), relevance (cancer therapy). |

Q. Table 2. Common Pitfalls in this compound Experimental Design

| Pitfall | Mitigation Strategy |

|---|---|

| Inadequate controls | Include solvent-only and pathway-specific inhibitors. |

| Poor dose calibration | Pre-test cytotoxicity via MTT assay. |

| Unreported metadata | Use electronic lab notebooks (e.g., LabArchives). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。